molecular formula C15H14O3 B8177412 4'-(Hydroxymethyl)-biphenyl-4-acetic acid

4'-(Hydroxymethyl)-biphenyl-4-acetic acid

Cat. No.: B8177412
M. Wt: 242.27 g/mol
InChI Key: RVCGLPMPJNQRMU-UHFFFAOYSA-N
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Description

4’-(Hydroxymethyl)-biphenyl-4-acetic acid is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a hydroxymethyl group attached to one of the phenyl rings and an acetic acid group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Hydroxymethyl)-biphenyl-4-acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst .

Another method involves the oxidation of 4’-(Hydroxymethyl)-biphenyl-4-methanol using oxidizing agents such as potassium permanganate or chromium trioxide to yield the corresponding carboxylic acid .

Industrial Production Methods

In an industrial setting, the production of 4’-(Hydroxymethyl)-biphenyl-4-acetic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4’-(Hydroxymethyl)-biphenyl-4-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’-(Hydroxymethyl)-biphenyl-4-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4’-(Hydroxymethyl)-biphenyl-4-acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)benzoic acid
  • 4-(Hydroxymethyl)phenylacetic acid
  • 4-(Hydroxymethyl)-2-methylindole

Uniqueness

4’-(Hydroxymethyl)-biphenyl-4-acetic acid is unique due to its biphenyl core, which provides a rigid and planar structure. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

2-[4-[4-(hydroxymethyl)phenyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-10-12-3-7-14(8-4-12)13-5-1-11(2-6-13)9-15(17)18/h1-8,16H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCGLPMPJNQRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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